molecular formula C16H12Cl2O B139788 Sertaline cétone, (R)- CAS No. 155748-61-1

Sertaline cétone, (R)-

Numéro de catalogue: B139788
Numéro CAS: 155748-61-1
Poids moléculaire: 291.2 g/mol
Clé InChI: JGMBHJNMQVKDMW-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-4-(3,4-Dichlorophenyl)-1-tetralone, also known as (R)-4-(3,4-Dichlorophenyl)-1-tetralone, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-(3,4-Dichlorophenyl)-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(3,4-Dichlorophenyl)-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antidepressant Activity
The primary application of (R)-4-(3,4-Dichlorophenyl)-1-tetralone is in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI). This compound enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin at the presynaptic neuronal membrane, thus increasing serotonin availability in the synaptic cleft. Clinical studies have demonstrated its efficacy in treating major depressive disorder and anxiety disorders .

1.2 Treatment of Alzheimer's Disease
Research indicates that sertraline is effective in alleviating depressive symptoms in patients with Alzheimer's disease (AD). A systematic review highlighted significant improvements in mood and anxiety levels among AD patients treated with sertraline compared to control groups . The compound's ability to enhance serotonergic activity is crucial for managing depression associated with neurodegenerative conditions.

Pharmacological Properties

2.1 Antineoplastic Activity
Beyond its antidepressant properties, (R)-4-(3,4-Dichlorophenyl)-1-tetralone has shown potential antineoplastic effects. Similar compounds have been observed to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that derivatives of this compound could be explored for their anticancer properties.

2.2 Antimicrobial Properties
Studies have indicated that tetralone derivatives exhibit antimicrobial activities, making them candidates for further exploration in treating infectious diseases . The structural characteristics of (R)-4-(3,4-Dichlorophenyl)-1-tetralone may contribute to these properties.

Synthesis and Derivatives

3.1 Synthesis of Sertraline
The synthesis of sertraline involves several steps starting from (R)-4-(3,4-Dichlorophenyl)-1-tetralone. The process includes reduction reactions facilitated by specific catalysts to produce the active pharmaceutical ingredient used in various antidepressant formulations .

3.2 Development of Novel Compounds
Research continues into developing novel tetralone-based compounds that can serve as monoamine reuptake inhibitors for treating various central nervous system disorders beyond depression, such as anxiety disorders and schizophrenia . These developments are critical given the limitations of current therapies and the need for alternative treatments.

Case Studies

Case Study 1: Efficacy in Alzheimer's Disease
A recent clinical trial assessed the effectiveness of sertraline in treating depression among Alzheimer’s patients. The study utilized randomized controlled trials (RCTs) and found that sertraline significantly improved depressive symptoms compared to placebo groups . This case study underscores the compound's relevance in geriatric psychiatry.

Case Study 2: Anticancer Potential
Another study investigated the antitumor effects of derivatives related to (R)-4-(3,4-Dichlorophenyl)-1-tetralone. The findings indicated that these compounds could inhibit tumor growth through mechanisms involving apoptosis induction . Such results warrant further research into their potential therapeutic applications in oncology.

Data Summary Table

Application AreaSpecific UseFindings/Notes
Antidepressant ActivityPrecursor for SertralineEffective in treating major depressive disorder
Alzheimer's DiseaseTreatment for depression related to ADSignificant mood improvement observed
Antineoplastic ActivityPotential anticancer agentInduces apoptosis and inhibits cell proliferation
Antimicrobial PropertiesCandidates for infectious disease treatmentExhibits antimicrobial activity

Mécanisme D'action

Target of Action

Sertraline, also known as ®-4-(3,4-Dichlorophenyl)-1-tetralone or ®-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2h)-one, primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This action helps to alleviate symptoms of depression and other psychiatric conditions .

Biochemical Pathways

Sertraline’s action on the serotonin reuptake transporter affects the serotonergic pathways in the brain . By increasing the availability of serotonin, it can influence various physiological and psychological processes, including mood regulation, sleep, and appetite .

Pharmacokinetics

Sertraline exhibits a linear pharmacokinetic profile with a half-life of about 26 hours . It is metabolized in the body to form a ketone and an alcohol, which are largely excreted renally as conjugates . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its therapeutic effectiveness .

Result of Action

The increased serotonergic activity resulting from sertraline’s action can lead to improved mood and reduced anxiety . It is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .

Action Environment

The action, efficacy, and stability of sertraline can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly if they interact with the same cytochrome P450 enzymes . Additionally, individual factors such as age, health status, and genetic variations in metabolism can also impact the drug’s effectiveness .

Analyse Biochimique

Biochemical Properties

Sertraline ketone, ®-, plays a significant role in biochemical reactions, particularly in the synthesis of sertraline. It interacts with various enzymes, including ketoreductases (KREDs), which catalyze the reduction of the ketone group to produce the corresponding alcohol. This interaction is highly enantioselective, favoring the formation of the (S)-enantiomer. Additionally, sertraline ketone, ®-, can be oxidized using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst to yield the enantiopure (S)-ketone . These interactions highlight the compound’s importance in the chemoenzymatic synthesis of sertraline.

Molecular Mechanism

At the molecular level, sertraline ketone, ®-, exerts its effects primarily through its conversion to sertraline. The conversion involves the reduction of the ketone group by ketoreductases, followed by further chemical modifications. Sertraline, the active compound, binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin into presynaptic neurons. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of sertraline ketone, ®-, are crucial for its effective use in synthesis. The compound’s stability under various conditions, including temperature and pH, determines its shelf life and usability. Studies have shown that sertraline ketone, ®-, can be efficiently converted to its corresponding alcohol and further oxidized to the enantiopure (S)-ketone within a few hours . Long-term effects on cellular function are primarily associated with its conversion to sertraline, which has been extensively studied for its therapeutic effects over weeks of treatment .

Dosage Effects in Animal Models

The effects of sertraline ketone, ®-, at different dosages in animal models are not well-documented. Studies on sertraline provide insights into potential dosage effects. Sertraline exhibits dose-dependent effects on serotonin reuptake inhibition, with higher doses leading to more pronounced increases in serotonin levels. Toxic or adverse effects at high doses include gastrointestinal disturbances and potential impacts on liver function . These effects may be relevant when considering the dosage of sertraline ketone, ®-, in preclinical studies.

Metabolic Pathways

Sertraline ketone, ®-, is involved in metabolic pathways leading to the synthesis of sertraline. The compound undergoes reduction by ketoreductases to form the corresponding alcohol, which is then oxidized to the enantiopure (S)-ketone. This ketone serves as a precursor for further chemical modifications to produce sertraline. The metabolic pathways involve various enzymes and cofactors, including sodium hypochlorite and AZADO, which facilitate the oxidation process .

Transport and Distribution

The transport and distribution of sertraline ketone, ®-, within cells and tissues are not extensively studied. Its conversion to sertraline suggests that it may follow similar transport mechanisms. Sertraline is known to be distributed widely in tissues, including the brain, where it exerts its therapeutic effects. The compound’s lipophilic nature facilitates its passage through cell membranes and its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of sertraline ketone, ®-, is not well-documented. Its conversion to sertraline and subsequent effects on serotonin transporters suggest potential localization in synaptic vesicles and presynaptic terminals. Sertraline’s action on serotonin transporters indicates that it may be localized in regions where these transporters are abundant, such as the synaptic cleft and neuronal membranes .

Activité Biologique

Overview

(R)-4-(3,4-Dichlorophenyl)-1-tetralone, also known as sertraline ketone, is a chemical compound with significant relevance in medicinal chemistry, particularly as a precursor to the widely used antidepressant sertraline. This compound exhibits various biological activities, primarily through its interactions with the serotonin reuptake transporter (SERT), influencing serotonergic pathways and demonstrating potential therapeutic effects in mood disorders.

Molecular Structure and Properties

Chemical Formula : C₁₆H₁₂Cl₂O
Molecular Weight : 307.17 g/mol
CAS Number : 155748-61-1

The compound features a tetralone structure with a 3,4-dichlorophenyl substituent. Its synthesis involves several steps that include condensation reactions and reductions, leading to the formation of sertraline, which is clinically used for treating depression and anxiety disorders .

(R)-4-(3,4-Dichlorophenyl)-1-tetralone primarily functions as a selective serotonin reuptake inhibitor (SSRI). The mechanism involves:

  • Inhibition of SERT : By blocking the reuptake of serotonin at the presynaptic neuronal membrane, it increases serotonin availability in the synaptic cleft.
  • Biochemical Pathways : The compound undergoes metabolic conversion to sertraline through reduction by ketoreductases, which is essential for its antidepressant activity .

Pharmacokinetics

Sertraline exhibits a linear pharmacokinetic profile with a half-life of approximately 26 hours. Its bioavailability and metabolic pathways are critical for its effectiveness in clinical applications. The compound's stability under varying conditions influences its utility in synthesis and therapeutic contexts.

Antidepressant Effects

Research has demonstrated that (R)-4-(3,4-Dichlorophenyl)-1-tetralone effectively enhances serotonergic neurotransmission:

  • Clinical Studies : A systematic review indicated sertraline's efficacy in treating depression related to Alzheimer's disease (AD), highlighting its role in improving mood and reducing anxiety in affected patients .
  • Dosage Considerations : Higher doses of sertraline lead to more pronounced effects on serotonin levels; however, they may also result in adverse effects such as gastrointestinal disturbances .

Other Pharmacological Activities

Beyond its antidepressant properties, (R)-4-(3,4-Dichlorophenyl)-1-tetralone has shown potential in other areas:

  • Antineoplastic Activity : Similar compounds have been noted for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Studies suggest that derivatives of tetralones exhibit antimicrobial activities, making them candidates for further exploration in infectious disease treatment .

Case Study 1: Efficacy in Alzheimer's Disease

A recent study evaluated the effectiveness of sertraline in treating depression among AD patients. It involved randomized controlled trials (RCTs) and utilized comprehensive databases for literature selection. The findings suggested significant improvements in depressive symptoms among patients treated with sertraline compared to control groups receiving alternative therapies or placebos .

Case Study 2: Synthesis and Application

Research on the synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone has revealed efficient methods involving multi-step organic reactions. These processes not only yield high purity products but also allow for the exploration of structural analogs that may enhance biological activity or reduce side effects associated with SSRIs .

Comparative Analysis of Biological Activities

ActivityMechanism / EffectReferences
AntidepressantInhibition of serotonin reuptake
AntineoplasticInduction of apoptosis and inhibition of proliferation
AntimicrobialInhibition of microbial growth

Propriétés

IUPAC Name

(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155748-61-1
Record name Sertraline ketone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERTRALINE KETONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 2
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 3
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 4
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 5
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Reactant of Route 6
Reactant of Route 6
(R)-4-(3,4-Dichlorophenyl)-1-tetralone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.